molecular formula C20H17N3O B14136398 N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide CAS No. 487030-82-0

N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide

Cat. No.: B14136398
CAS No.: 487030-82-0
M. Wt: 315.4 g/mol
InChI Key: JASHXIGPEHHYSO-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide typically involves the reaction of naphthalen-1-yl hydrazine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid, while reduction may produce the corresponding alcohol derivative.

Scientific Research Applications

N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid
  • N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-alcohol
  • N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-amine

Uniqueness

N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide is unique due to its specific structural features and potential biological activities. Its combination of naphthalene and pyrazole moieties provides a distinct chemical framework that can interact with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

487030-82-0

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C20H17N3O/c24-20(22-18-12-6-10-15-7-4-5-11-17(15)18)23-19(13-14-21-23)16-8-2-1-3-9-16/h1-12,14,19H,13H2,(H,22,24)

InChI Key

JASHXIGPEHHYSO-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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